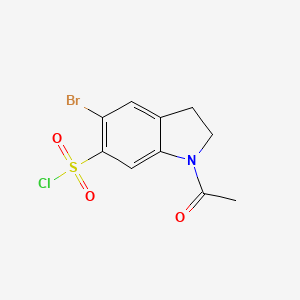

1-乙酰基-5-溴-2,3-二氢-1H-吲哚-6-磺酰氯

描述

“1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride” is a chemical compound with the CAS Number: 107144-42-3. It has a molecular weight of 338.61 . The IUPAC name for this compound is 1-acetyl-5-bromo-6-indolinesulfonyl chloride .

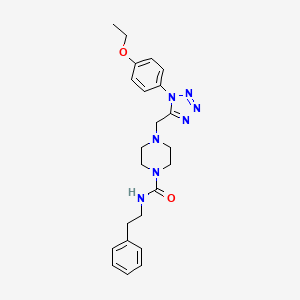

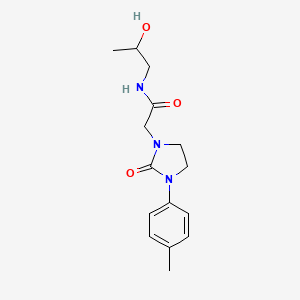

Molecular Structure Analysis

The InChI code for “1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride” is 1S/C10H9BrClNO3S/c1-6(14)13-3-2-7-4-8(11)10(5-9(7)13)17(12,15)16/h4-5H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis

The melting point of “1-Acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride” is between 213-215 degrees Celsius .科学研究应用

合成和衍生物形成

利用乙腈中的氯磺酸磺化 1-苯磺酰-1H-吲哚,探索了一种高效的合成 1-苯磺酰-1H-吲哚-3-磺酰氯的方案。这些衍生物可以转化为各种磺酰胺衍生物,证明了该化合物在开发具有潜在生物活性的生物活性化合物中的效用 (Janosik 等,2006)。

生物活性

研究表明,带有磺酰胺基和乙酰胺基的化合物表现出各种生物活性。从类似结构合成的系列 O- 和 N-取代衍生物已显示出作为胆碱酯酶抑制剂和中等抗菌剂的希望,突出了从 1-乙酰基-5-溴-2,3-二氢-1H-吲哚-6-磺酰氯等化合物合成的衍生物的潜在治疗应用 (Irshad 等,2014)。

抗癌活性

1-[(5-溴-2-噻吩基)磺酰基]-5-氟-1,2,3,4-四氢嘧啶-2,4-二酮等衍生物的合成已证明对 HL-60 和 BEL-7402 癌细胞具有抗癌活性,表明由 1-乙酰基-5-溴-2,3-二氢-1H-吲哚-6-磺酰氯合成的化合物有可能为抗癌研究做出贡献 (Miao 等,2010)。

抗炎和镇痛活性

通过涉及类似于 1-乙酰基-5-溴-2,3-二氢-1H-吲哚-6-磺酰氯的化合物的合成方法合成的吲哚和呋喃衍生物已被探索其抗炎和镇痛活性。这强调了该化合物在合成新的治疗剂中的相关性 (Sondhi 等,2007)。

用于治疗应用的酶抑制

新合成的多功能酰胺可能衍生自类似结构,表现出酶抑制潜力和轻微的细胞毒性,表明它们有望成为阿尔茨海默病等疾病的治疗剂 (Hassan 等,2018)。

安全和危害

作用机制

Target of Action

It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to various biologically vital properties .

Biochemical Pathways

Indole derivatives are known to influence several biochemical pathways, leading to their wide range of biological activities .

Result of Action

Indole derivatives are known to exhibit various biologically vital properties .

属性

IUPAC Name |

1-acetyl-5-bromo-2,3-dihydroindole-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClNO3S/c1-6(14)13-3-2-7-4-8(11)10(5-9(7)13)17(12,15)16/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNBWFJSLLIAPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=CC(=C(C=C21)S(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate](/img/structure/B2393348.png)

![N-(3-chloro-4-methylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2393349.png)

![N-(3,5-dimethoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![tert-Butyl [4-(3-chlorophenyl)piperidin-4-yl]methylcarbamate](/img/structure/B2393356.png)

![3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-6-carboxylic acid](/img/structure/B2393362.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2393364.png)

![4-{[4-(Chloromethyl)phenyl]methyl}morpholine hydrochloride](/img/structure/B2393365.png)

![methyl {3-[(1E)-2-cyano-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxoprop-1-en-1-yl]-1H-indol-1-yl}acetate](/img/structure/B2393366.png)